3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its trifluoromethoxy group attached to a pyrrolidine ring, which is further esterified with tert-butyl carboxylic acid
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of pyrrolidine , which is often used in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that the compound contains aBoc-protecting group . Boc-protected amines and amides are commonly used in organic synthesis, particularly in the synthesis of peptides . The Boc group can be removed under acidic conditions, revealing the protected amine .
Biochemical Pathways
Given its structure, it’s likely that it plays a role in the synthesis of more complex molecules, possibly acting as an intermediate in various biochemical reactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and can dissolve in most organic solvents but is insoluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of certain solvents.
Result of Action
Given its structure and the presence of the boc-protecting group, it’s likely that it plays a role in the synthesis of more complex molecules, possibly acting as an intermediate in various biochemical reactions .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the Boc-protecting group can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents such as trifluoromethanesulfonic anhydride or trifluoromethanol under controlled conditions.
Esterification: The carboxylic acid group is then esterified with tert-butanol in the presence of a catalyst, such as sulfuric acid or a strong acid resin, to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethoxy group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are employed, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Oxidation can yield pyrrolidone derivatives.
Reduction Products: Reduction can lead to the formation of trifluoromethanol derivatives.
Substitution Products: Substitution reactions can produce a variety of substituted pyrrolidines.
Scientific Research Applications
3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound is structurally similar but lacks the trifluoromethoxy group, which can significantly alter its chemical and biological properties.
Trifluoromethylated Pyrrolidines: Other pyrrolidines with trifluoromethyl groups at different positions can exhibit varying reactivity and biological activity.
Uniqueness: 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications requiring enhanced metabolic stability and improved pharmacokinetic properties.
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Properties
IUPAC Name |
tert-butyl 3-(trifluoromethoxy)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMFTUHMEJKBAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174683 | |
Record name | 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206523-91-2 | |
Record name | 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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